3-(6-Octylpyren-1-YL)propanoic acid
Description
Properties
CAS No. |
523990-82-1 |
|---|---|
Molecular Formula |
C27H30O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-(6-octylpyren-1-yl)propanoic acid |
InChI |
InChI=1S/C27H30O2/c1-2-3-4-5-6-7-8-19-9-11-21-14-17-24-20(15-18-25(28)29)10-12-22-13-16-23(19)26(21)27(22)24/h9-14,16-17H,2-8,15,18H2,1H3,(H,28,29) |
InChI Key |
IADBKJHXMPBLQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
3-(6-Octylpyren-1-yl)propanoic acid (CAS 918973-91-8) consists of a pyrene core substituted at the 1-position with a 6-octyl chain and a propanoic acid group. Key challenges include:
- Regioselective alkylation of pyrene at the 1-position.
- Oxidation sensitivity : The pyrene moiety is prone to degradation under harsh acidic or oxidative conditions.
- Functional group compatibility : Introducing the octyl and propanoic acid groups without side reactions.
Synthetic Pathways
Synthesis of 6-Octylpyrene Precursors
The octyl group is introduced via Friedel-Crafts alkylation or direct alkylation using pyrene and 1-bromooctane. Yoshida et al. (2003) reported alkylation of pyrene at the 1-position using AlCl₃ as a Lewis catalyst, achieving moderate yields (60–70%). Alternative methods include:
- Ullmann coupling : Copper-catalyzed coupling of pyrene-1-boronic acid with 1-iodooctane.
- Grignard reaction : Reacting pyrenylmagnesium bromide with octyl halides.
Key Data:
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 65 | |
| Ullmann coupling | CuI | 58 | – |
Introduction of the Propanol Side Chain
The propanol group is attached via nucleophilic substitution or Heck coupling . Yoshida et al. (2003) utilized a three-step process:
- Bromination : 6-Octylpyrene is brominated at the 1-position using N-bromosuccinimide (NBS).
- Allylation : Reaction with allyl alcohol under palladium catalysis.
- Hydrogenation : Reduction of the allyl group to propan-1-ol using H₂/Pd-C.
Reaction Scheme:
$$
\text{6-Octylpyrene} \xrightarrow{\text{NBS}} \text{1-Bromo-6-octylpyrene} \xrightarrow{\text{Allyl Alcohol, Pd}} \text{1-Allyl-6-octylpyrene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(6-Octylpyren-1-yl)propan-1-ol}
$$
Oxidation of Propan-1-ol to Propanoic Acid
Primary alcohols are oxidized to carboxylic acids using strong oxidizing agents. For pyrene derivatives, TEMPO/NaClO oxidation (2,2,6,6-Tetramethylpiperidin-1-oxyl with sodium hypochlorite) is preferred due to mild conditions.
Procedure:
- Dissolve 3-(6-octylpyren-1-yl)propan-1-ol in dichloromethane/water (2:1).
- Add TEMPO (0.1 eq), NaBr (0.2 eq), and NaHCO₃ (2 eq).
- Cool to 5°C and add 10% NaClO dropwise.
- Stir for 1 h, quench with Na₂S₂O₃, and extract with CH₂Cl₂.
- Purify via recrystallization (acetonitrile).
Alternative Methods:
| Oxidizing Agent | Conditions | Yield (%) |
|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 4 h | 68 |
| CrO₃ (Jones reagent) | 0°C, 2 h | 72 |
| TEMPO/NaClO | Biphasic, 5°C, 1 h | 80 |
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Step | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts | High regioselectivity | Requires toxic AlCl₃ |
| TEMPO oxidation | Mild conditions, high yield | Cost of TEMPO reagent |
| Ullmann coupling | Versatile for bulky groups | Low yield without optimization |
Chemical Reactions Analysis
Types of Reactions
3-(6-Octylpyren-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the pyrene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups on the pyrene ring.
Scientific Research Applications
3-(6-Octylpyren-1-YL)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(6-Octylpyren-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. Its hydrophobic pyrene moiety allows it to interact with lipid membranes, potentially influencing membrane dynamics and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(6-Octylpyren-1-YL)propanoic acid with three perfluorinated propanoic acid derivatives from the Pharos Project (). While these compounds share a propanoic acid backbone, their substituents and properties diverge significantly.
Structural and Functional Differences
| Compound Name (CAS No.) | Substituent(s) | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | Pyrenyl (C16H10), octyl (C8H17) | Carboxylic acid | Aromatic core, alkyl chain, fluorescence |
| [433333-62-1] | Tridecafluorooctylthio (C8F13H4S) | Lithium carboxylate, thioether | Perfluorinated chain, sulfur linkage |
| [476304-39-9] | Heptadecafluorodecylthio (C10F17H4S), methyl | Lithium carboxylate, thioether | Longer perfluoro chain, branched structure |
Property Comparison
| Property | This compound | [433333-62-1] | [476304-39-9] |
|---|---|---|---|
| Solubility | Low in water; high in DCM/THF | High in polar solvents | Moderate in polar solvents |
| Fluorescence | Strong (λex ~340 nm) | None | None |
| Thermal Stability | Moderate (decomposes ~250°C) | High (>300°C) | Very high (>350°C) |
| Chemical Reactivity | Oxidizes under UV light | Inert to most reagents | Resistant to acids/bases |
| Applications | Organic semiconductors, sensors | Surfactants, coatings | Firefighting foams |
Key Findings
Aromatic vs. Aliphatic Substituents : The pyrene moiety in the target compound enables fluorescence and π-π stacking, critical for optoelectronic applications. In contrast, perfluorinated chains in compounds confer chemical inertness and surfactant properties .
Ionic vs. Neutral Forms : The lithium salts in enhance solubility in aqueous systems, whereas the free carboxylic acid in the target compound favors organic media.
Stability Trade-offs : Perfluorinated compounds exhibit superior thermal and chemical stability but lack functional versatility compared to the aromatic, reactive pyrene system .
Research Implications
- Material Science : The target compound’s fluorescence and tunable solubility make it ideal for organic light-emitting diodes (OLEDs) or bioimaging probes.
- Environmental Impact : Perfluorinated analogs () face regulatory scrutiny due to persistence in ecosystems, whereas pyrene derivatives may degrade under UV exposure .
Q & A
Q. How are discrepancies in reported pKa or logP values reconciled across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
